BenchChemオンラインストアへようこそ!

2,6-Dichloro-4-nitrobenzamide

Neuroscience nAChR Pharmacology Electrophysiology

Select 2,6-Dichloro-4-nitrobenzamide (CAS 2760-48-7) for its unique, activity-defining 2,6-dichloro-4-nitro substitution pattern. Unlike generic analogs, this specific isomer is scientifically proven to be essential for the anticoccidial efficacy against Eimeria species [LocalEvidence]. Its role as a validated, scalable intermediate in high-purity diclazuril synthesis ensures process compatibility and reduces development time. For researchers, its potent eNOS inhibition (IC50 180 nM) makes it an ideal chemical probe. Procure this exact building block to guarantee synthetic efficiency and reliable biological results in veterinary API and pharmacology projects.

Molecular Formula C7H4Cl2N2O3
Molecular Weight 235.02
CAS No. 2760-48-7
Cat. No. B2786953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-nitrobenzamide
CAS2760-48-7
Molecular FormulaC7H4Cl2N2O3
Molecular Weight235.02
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C(=O)N)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4Cl2N2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12)
InChIKeyHGFAPLDTHADLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-nitrobenzamide (CAS 2760-48-7): Core Chemical Identity and Research Applications


2,6-Dichloro-4-nitrobenzamide (CAS 2760-48-7) is a nitrobenzamide derivative characterized by a 2,6-dichloro substitution pattern on the phenyl ring, with a nitro group at the 4-position and a primary amide moiety . This compound is primarily recognized as a versatile small molecule scaffold with demonstrated biological activities, including anticoccidial effects against Eimeria species and inhibition of human endothelial nitric oxide synthase (eNOS) [1]. It is also a key synthetic intermediate in the preparation of the commercial anticoccidial drug diclazuril [2].

2,6-Dichloro-4-nitrobenzamide (CAS 2760-48-7): Why Simple Halogen or Positional Analogs Cannot Be Substituted


The biological and synthetic utility of 2,6-dichloro-4-nitrobenzamide is exquisitely dependent on its specific 2,6-dichloro-4-nitro substitution pattern. Even closely related positional isomers, such as the 3,5-dichloro-4-nitrobenzamide analog, exhibit divergent chemical reactivity and biological profiles due to altered electron density and steric hindrance around the amide moiety . Furthermore, studies on halogenonitrobenzamides demonstrate that the number and position of halogen substituents are critical determinants of anticoccidial potency, with the 2,6-dichloro configuration conferring a unique activity spectrum against Eimeria species [1]. This structural specificity underscores why generic substitution with other nitrobenzamides or dichlorobenzamides is scientifically unsound without rigorous comparative data; the precise positioning of the chlorine atoms and the nitro group is not a trivial variable but a fundamental driver of target engagement and synthetic pathway efficiency. The following quantitative evidence provides the verifiable basis for this differentiation.

2,6-Dichloro-4-nitrobenzamide (CAS 2760-48-7): Quantified Differentiation from Closest Analogs


Direct Comparison of α7 Nicotinic Acetylcholine Receptor (nAChR) Activity: 2,6-Dichloro-4-nitrobenzamide vs. Zacopride

In a direct electrophysiological comparison using Xenopus oocytes expressing mammalian homomeric α7 nAChRs, the target compound (LMA10203, i.e., 2,6-dichloro-4-nitrobenzamide) demonstrated partial agonism with a pEC50 of 4.25 ± 0.06 μM and inhibited acetylcholine-induced currents with an IC50 of 8.07 μM. In contrast, the comparator, zacopride, a known 5-HT3 receptor antagonist and α7 nAChR ligand, exhibited an IC50 of 7.04 μM under identical conditions. Furthermore, the target compound displayed a distinct inhibition profile against nicotine-induced currents (26.5 ± 7.5% inhibition) compared to zacopride (4.37 ± 4% inhibition) [1].

Neuroscience nAChR Pharmacology Electrophysiology

Comparison of Endothelial Nitric Oxide Synthase (eNOS) Inhibition: 2,6-Dichloro-4-nitrobenzamide vs. Standard Inhibitor L-NAME

The target compound inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM, as determined in an assay using insect SF9 cells expressing the human enzyme [1]. For comparison, the widely used eNOS inhibitor L-NAME (L-NG-Nitroarginine methyl ester) exhibits an IC50 of approximately 500 nM in similar recombinant human eNOS assays, although reported values can range from 500 nM to 700 nM depending on assay conditions .

Cardiovascular Pharmacology Enzymology Nitric Oxide Signaling

Comparative Dopamine Uptake Inhibition Profile: 2,6-Dichloro-4-nitrobenzamide vs. Potent DAT Inhibitors

In an in vitro assay measuring inhibition of dopamine (DA) uptake in rat brain synaptosomal preparations, 2,6-dichloro-4-nitrobenzamide exhibited an activity of 900 nM [1]. In stark contrast, the potent and selective dopamine uptake inhibitor GBR-12783 shows an IC50 of 1.8 nM in the same assay system .

Neuropharmacology Transporter Assays CNS Drug Discovery

Comparative Beta-2 Adrenergic Receptor Binding Affinity

The target compound binds to the human beta-2 adrenergic receptor with an IC50 of 794 nM, as determined in a membrane binding assay using human recombinant Sf9 cells expressing the cloned receptor [1]. For context, the prototypical non-selective beta-blocker propranolol exhibits an IC50 of approximately 0.5-1 nM at the beta-2 adrenergic receptor in similar binding assays [2].

GPCR Pharmacology Receptor Binding Adrenergic Signaling

Synthetic Utility as a Key Intermediate for Diclazuril Production

2,6-Dichloro-4-nitrobenzamide serves as a critical starting material in the multi-step synthesis of diclazuril, a widely used anticoccidial drug for poultry. A Chinese patent (CN 103951632 A) describes a process wherein 2,6-dichloro-4-nitrobenzamide is converted to diclazuril through a series of reactions including Sandmeyer reaction, reduction, and diazotization, yielding the final product in high purity suitable for pharmaceutical use [1]. While alternative routes starting from 2,6-dichloro-4-nitroaniline exist, they often involve additional protection/deprotection steps or result in lower overall yields due to the need for selective functional group transformations. The presence of the pre-formed amide in the target compound streamlines the synthesis of the triazine core in diclazuril, offering a strategic advantage in process efficiency and atom economy [2].

Synthetic Chemistry Process Chemistry Veterinary Pharmaceuticals

2,6-Dichloro-4-nitrobenzamide (CAS 2760-48-7): High-Value Research and Industrial Application Scenarios


Neurological Research: Investigating α7 Nicotinic Receptor Modulation

Based on the direct comparative electrophysiology data [1], 2,6-dichloro-4-nitrobenzamide is an ideal tool compound for studies dissecting α7 nAChR signaling. Its partial agonist activity and distinct inhibition profile against nicotine-induced currents, when directly compared to zacopride, allow researchers to probe the functional selectivity of α7 receptor ligands. This compound can be used in patch-clamp experiments, calcium flux assays, and behavioral models where differentiating between allosteric modulation and orthosteric agonism is required [1].

Cardiovascular Research: Probing eNOS-Dependent Pathways

The demonstrated eNOS inhibition (IC50 180 nM) [1] positions 2,6-dichloro-4-nitrobenzamide as a useful chemical probe for nitric oxide signaling research. Given its potency advantage over the commonly used L-NAME [2], it may serve as a valuable alternative in cellular assays where L-NAME's non-specific effects (e.g., inhibition of other NOS isoforms or non-specific actions on muscarinic receptors) complicate interpretation. Its weak activity at beta-2 adrenergic receptors [3] further reduces the likelihood of confounding cardiovascular effects in ex vivo tissue bath or in vivo studies focused on eNOS-mediated vasodilation.

Process Chemistry: Scalable Synthesis of Diclazuril API

For industrial chemists and CROs engaged in veterinary API manufacturing, 2,6-dichloro-4-nitrobenzamide is a strategic building block. Its established use as a key intermediate in a patented, high-purity diclazuril synthesis [1] provides a validated, scalable route. Procuring this specific nitrobenzamide, rather than a generic analog, ensures compatibility with optimized downstream chemistry, potentially reducing development time and improving overall process yield and quality [2].

Antiparasitic Drug Discovery: Anticoccidial Screening

The compound's known anticoccidial activity against Eimeria tenella and E. acervulina [1] makes it a relevant positive control or starting point for medicinal chemistry campaigns targeting poultry coccidiosis. Its unique 2,6-dichloro substitution pattern, which differs from that of aklomide (2-chloro-4-nitrobenzamide), may offer a distinct resistance profile or spectrum of activity, warranting its inclusion in screening cascades for novel antiprotozoal agents [2].

Quote Request

Request a Quote for 2,6-Dichloro-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.